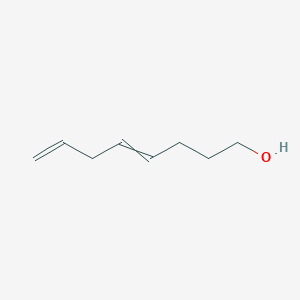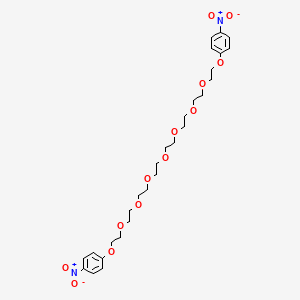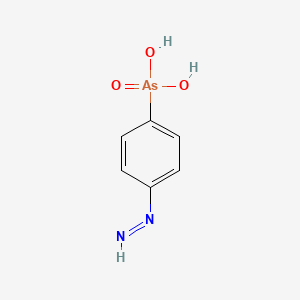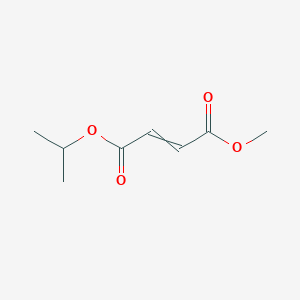![molecular formula C14H12ClNOS2 B14419976 S-Methyl [3-chloro-4-(phenylsulfanyl)phenyl]carbamothioate CAS No. 80199-77-5](/img/no-structure.png)
S-Methyl [3-chloro-4-(phenylsulfanyl)phenyl]carbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Methyl [3-chloro-4-(phenylsulfanyl)phenyl]carbamothioate: is a chemical compound known for its unique structure and properties It contains a carbamothioate group, which is a derivative of carbamic acid where the oxygen atom is replaced by a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl [3-chloro-4-(phenylsulfanyl)phenyl]carbamothioate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenylsulfanyl Intermediate: This step involves the reaction of a phenylsulfanyl compound with a chlorinating agent to introduce the chlorine atom at the desired position.
Carbamothioate Formation: The phenylsulfanyl intermediate is then reacted with a methyl isothiocyanate to form the carbamothioate group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions: S-Methyl [3-chloro-4-(phenylsulfanyl)phenyl]carbamothioate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the carbamothioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
S-Methyl [3-chloro-4-(phenylsulfanyl)phenyl]carbamothioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- S-Methyl [3-chloro-4-(phenylsulfanyl)phenyl]carbamate
- S-Methyl [3-chloro-4-(phenylsulfanyl)phenyl]thiocarbamate
Comparison: S-Methyl [3-chloro-4-(phenylsulfanyl)phenyl]carbamothioate is unique due to the presence of the carbamothioate group, which imparts distinct chemical and biological properties compared to its carbamate and thiocarbamate analogs. The sulfur atom in the carbamothioate group can participate in different chemical reactions, leading to the formation of unique products and intermediates.
Eigenschaften
| 80199-77-5 | |
Molekularformel |
C14H12ClNOS2 |
Molekulargewicht |
309.8 g/mol |
IUPAC-Name |
S-methyl N-(3-chloro-4-phenylsulfanylphenyl)carbamothioate |
InChI |
InChI=1S/C14H12ClNOS2/c1-18-14(17)16-10-7-8-13(12(15)9-10)19-11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) |
InChI-Schlüssel |
VCQPDRDWTASVSX-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=O)NC1=CC(=C(C=C1)SC2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline](/img/structure/B14419921.png)



![1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene](/img/structure/B14419937.png)

![1-[4-Nitro-2-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B14419955.png)


